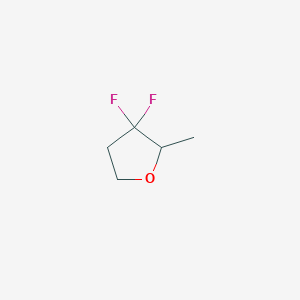
3-Amino-2,2-dimethyl-1-(oxan-4-YL)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol is an organic compound with the molecular formula C10H21NO2. This compound features a unique structure that includes an amino group, a dimethyl group, and an oxan-4-yl group attached to a propan-1-ol backbone. It is primarily used in research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and oxan-4-one.
Formation of Intermediate: The oxan-4-one is reacted with 2,2-dimethyl-1,3-propanediol under acidic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the synthesis reactions.
Automated Purification: Employing automated systems for purification to ensure consistent quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields different amine derivatives.
Substitution: Forms various substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol
- 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine
- 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol
Uniqueness
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(2,7-11)9(12)8-3-5-13-6-4-8/h8-9,12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
GRWUZGZZSQBMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C(C1CCOCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)

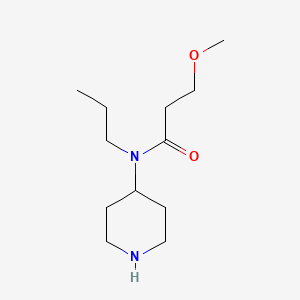
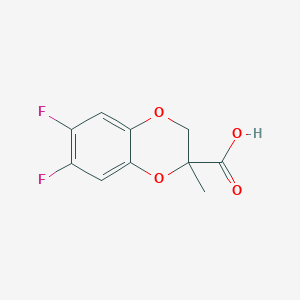
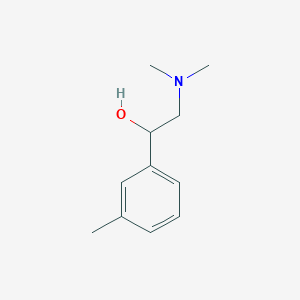

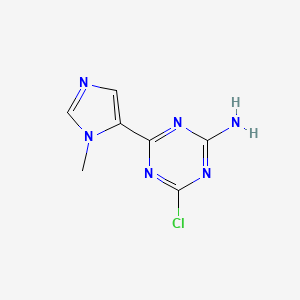




![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)
